REACTION_CXSMILES
|
[N:1]([O-])=O.[Na+].[C:5]([C:7]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[C:10]([NH2:17])=[CH:9][CH:8]=1)#[N:6]>O.Cl>[C:5]([C:7]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[C:10]([NH:17][NH2:1])=[CH:9][CH:8]=1)#[N:6] |f:0.1|
|
Name
|
|
Quantity
|
4.09 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
8.35 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC=C(C2=CC=CC=C12)N
|
Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
stannous chloride dihydrate
|
Quantity
|
41.75 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
42 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirring for 1 hour 15 minutes at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
The mixture is left
|
Type
|
TEMPERATURE
|
Details
|
It is cooled to -10° C.
|
Type
|
STIRRING
|
Details
|
The reaction mixture is stirred for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
to rise to RT
|
Type
|
FILTRATION
|
Details
|
It is filtered
|
Type
|
ADDITION
|
Details
|
20 ml of concentrated NaOH are added
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |